molecular formula C20H20N2O2 B1491917 5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098088-39-0

5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1491917
CAS RN: 2098088-39-0
M. Wt: 320.4 g/mol
InChI Key: DXZRRXDRZHYMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a compound that belongs to the class of pyrrole-containing analogs . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Scientific Research Applications

Unusual Addition Reactions

Chervyakov and Maslivets (2013) investigated the unusual addition of alcohols to pyrrolo[1,2-a]pyrazinetrione derivatives, showcasing the compound's reactivity towards OH nucleophiles, resulting in specific substituted products under certain conditions (A. V. Chervyakov, A. N. Maslivets, 2013).

Crystal Structure and Pigment Applications

Fujii et al. (2002) detailed the crystal structure of a pyrrolo[3,4-c]pyrrole-1,4-dione derivative, highlighting its potential application as a pigment due to its unique chromophore system (I. Fujii, Jyunji Ohtani, K. Kodama, H. Yamamoto, N. Hirayama, 2002).

Synthesis and Stereochemistry

Kaur, Baldev Singh, and Baljit Singh (2013) explored the 1,3-dipolar cycloaddition reactions for synthesizing specific pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, demonstrating a methodological approach to obtaining these compounds in excellent yield and stereospecificity (M. Kaur, Baldev Singh, Baljit Singh, 2013).

Organic Electronics and Photovoltaic Applications

Yuan et al. (2012) designed and synthesized donor–acceptor copolymers containing pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives for use in organic field-effect transistors and polymer solar cells, noting enhanced device performance through structural modifications (Jianyu Yuan, Xiaodong Huang, Fengjiao Zhang, Jialin Lu, Zhichun Zhai, C. Di, Zuo‐Quan Jiang, Wanli Ma, 2012).

Photoluminescent Properties

Beyerlein and Tieke (2000) reported on conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units, exploring their synthesis, photoluminescence, and suitability for electronic applications due to their high photochemical stability and strong fluorescence (T. Beyerlein, B. Tieke, 2000).

properties

IUPAC Name

5-benzyl-2-methyl-4-phenyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-21-19(23)16-13-22(12-14-8-4-2-5-9-14)18(17(16)20(21)24)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZRRXDRZHYMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(C(C2C1=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.